Technical Profile: 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine
Technical Profile: 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine
[1]
Executive Summary
The compound 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine (CAS: 1374407-88-1) represents a "privileged scaffold" in medicinal chemistry.[1] By fusing the electron-rich, bicyclic indole system with the polar, hydrogen-bond-donating 1,2,4-triazole moiety, this molecule serves as a potent bioisostere for purines and other heterocyclic cores found in kinase inhibitors.[1] Its structural duality allows it to engage in bidentate hydrogen bonding within the ATP-binding pockets of enzymes such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3β), making it a critical building block for oncology and neurodegenerative drug discovery.[1]
Physicochemical Properties[1][2][3][4][5][6]
The following data characterizes the core scaffold. Researchers should note the significant polarity introduced by the amino-triazole headgroup, which necessitates specific solvent systems for purification and analysis.
| Property | Value/Description |
| IUPAC Name | 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine |
| CAS Number | 1374407-88-1 |
| Molecular Formula | C₁₀H₉N₅ |
| Molecular Weight | 199.21 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | >250 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, DMAc.[1] Sparingly soluble in MeOH, EtOH (hot). Insoluble in H₂O, Et₂O, Hexanes. |
| pKa (Calc.) | ~9.2 (Triazole NH), ~16.0 (Indole NH), ~4.0 (Conjugate acid of triazole) |
| LogP (Calc.) | ~1.5 (Moderate lipophilicity balanced by high polarity) |
| H-Bond Donors | 3 (Indole NH, Triazole NH, Exocyclic NH₂) |
| H-Bond Acceptors | 3 (Triazole ring nitrogens) |
Synthetic Methodologies
The synthesis of this scaffold requires careful control of temperature to prevent the decomposition of the sensitive aminoguanidine intermediate while ensuring complete cyclization of the triazole ring.
Protocol A: The Nitrile-Aminoguanidine Fusion (Preferred Route)
This method is favored for its atom economy and direct access to the 5-amino-1,2,4-triazole ring from commercially available indole-3-carbonitrile.[1]
Reagents: Indole-3-carbonitrile (1.0 eq), Aminoguanidine bicarbonate (1.2 eq), Potassium hydroxide (catalytic), n-Butanol (solvent).
Step-by-Step Procedure:
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Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Indole-3-carbonitrile (14.2 g, 100 mmol) and Aminoguanidine bicarbonate (16.3 g, 120 mmol) in n-Butanol (100 mL).
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Activation: Add solid KOH (0.56 g, 10 mmol) to catalyze the nucleophilic attack.
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Reflux: Heat the mixture to reflux (approx. 118 °C) under an inert atmosphere (N₂ or Ar). Maintain reflux for 12–16 hours. Note: The suspension will gradually clear as the intermediate amidine forms, followed by precipitation of the product.
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Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The nitrile spot (Rf ~0.8) should disappear, replaced by the polar product spot (Rf ~0.3).
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Isolation: Cool the reaction mixture to room temperature and then to 0–5 °C in an ice bath.
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Filtration: Filter the precipitate under vacuum. Wash the filter cake copiously with cold ethanol and then diethyl ether to remove unreacted starting materials and high-boiling solvent.
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Purification: Recrystallize from DMF/Water or Ethanol/Water (1:1) to obtain the pure title compound.
Protocol B: The S-Methylisothiourea Route (Alternative)
Useful when the carboxylic acid hydrazide is the available starting material.
Reagents: Indole-3-carbohydrazide, S-methylisothiourea sulfate, NaOH.[1]
Mechanism: The hydrazide undergoes nucleophilic attack on the isothiourea carbon, displacing methanethiol, followed by base-catalyzed cyclization.
Visualization: Synthetic Pathway & Mechanism
Figure 1: Synthetic pathway via the nitrile-aminoguanidine fusion method.
Structural Characterization (Spectroscopy)[4][5][7]
Correct interpretation of the NMR spectrum is critical due to the presence of multiple exchangeable protons (NH).
¹H NMR (DMSO-d₆, 400 MHz)
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δ 12.0–12.3 ppm (1H, br s): Indole NH. This proton is typically the most downfield signal, characteristic of the indole ring system.
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δ 11.8–12.0 ppm (1H, br s): Triazole NH. Note: This signal is extremely broad and may be invisible depending on water content and temperature due to rapid tautomeric exchange.
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δ 8.2–8.3 ppm (1H, d): Indole C2-H or C4-H (deshielded by the adjacent triazole ring).
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δ 7.4–7.5 ppm (1H, d): Indole C7-H.
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δ 7.1–7.2 ppm (2H, m): Indole C5-H and C6-H.[1]
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δ 6.0–6.2 ppm (2H, br s): Exocyclic Amine (-NH₂). This signal integrates for two protons and disappears upon D₂O shake.
Mass Spectrometry (ESI-MS)[1]
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[M+H]⁺: m/z 200.1
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[M-H]⁻: m/z 198.1
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Fragmentation: Loss of NH₃ (17 Da) or HCN (27 Da) is common in MS/MS modes.
Biological Applications & Pharmacophore Mapping[1]
The 3-(indolyl)-5-amino-1,2,4-triazole motif is designed to mimic the adenosine triphosphate (ATP) molecule, allowing it to bind competitively to the hinge region of kinase enzymes.
Mechanism of Action[3]
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Hinge Binding: The triazole nitrogen (acceptor) and the amino group (donor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
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Hydrophobic Interaction: The indole ring occupies the hydrophobic pocket (gatekeeper region), providing binding affinity via π-stacking or Van der Waals interactions.
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Solubility & ADME: The amino group improves aqueous solubility compared to non-substituted triazoles, enhancing bioavailability.
Key Targets
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CDK4/6: Cell cycle regulation (Oncology).
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GSK-3β: Wnt signaling pathway (Alzheimer's, Diabetes).
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Tubulin: Some derivatives inhibit tubulin polymerization.[1][2][3]
Visualization: Pharmacophore Interactions[1]
Figure 2: Pharmacophore mapping of the scaffold within a generic kinase ATP-binding pocket.[1]
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (gloves, lab coat, safety goggles). Work within a fume hood, especially during the reflux of n-butanol.
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Storage: Store in a cool, dry place (2–8 °C). Hygroscopic; keep container tightly sealed.
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Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents.
References
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Molaid Chemicals. (n.d.). 3-(1H-indol-3-yl)-1H-1,2,4-triazol-5-amine Physicochemical Properties. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents. RSC Medicinal Chemistry. Retrieved from [Link]
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National Institutes of Health (NIH). (2024). Multicomponent synthesis of indole-triazole derivatives. PubMed. Retrieved from [Link]
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MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules. Retrieved from [Link]
